molecular formula C9H18O6 B1673969 Hydroxy-PEG3-acid CAS No. 518044-49-0

Hydroxy-PEG3-acid

Cat. No.: B1673969
CAS No.: 518044-49-0
M. Wt: 222.24 g/mol
InChI Key: NJUMHPXJVKDMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy-PEG3-acid (CAS: 518044-49-0) is a polyethyleneglycol (PEG) derivative featuring a hydroxyl (-OH) group and a terminal carboxylic acid (-COOH). Its molecular formula is C₉H₁₈O₆, with a molecular weight of 266.288 g/mol . The hydrophilic PEG spacer enhances solubility in aqueous media, making it ideal for bioconjugation and drug delivery applications. The hydroxyl group enables further functionalization, while the carboxylic acid facilitates covalent bonding with amines or other nucleophiles via carbodiimide coupling (e.g., EDC/HATU) . This compound is widely used in PROTAC (Proteolysis-Targeting Chimera) synthesis as a linker, balancing hydrophilicity and molecular flexibility .

Preparation Methods

Synthetic Strategies for Oligo(ethylene glycol) Carboxylic Acid Derivatives

The preparation of Hydroxy-PEG3-acid requires concurrent management of three structural elements: (1) a triethylene glycol (TEG) backbone, (2) a terminal primary hydroxyl group, and (3) a propanoic acid terminus. As evidenced by analogous PEGylated α-hydroxy acid syntheses, successful strategies typically employ either stepwise etherification or polymerization-initiated functionalization , followed by selective end-group modifications. The absence of branching and control over ethylene oxide (EO) unit incorporation (n = 3) necessitates stringent stoichiometric and catalytic conditions to prevent oligomerization.

Anionic Ring-Opening Polymerization with Terminus Functionalization

Backbone Construction via Ethylene Oxide Polymerization

Initiation with potassium allyl alcoholate enables controlled EO polymerization to achieve the TEG backbone. As demonstrated by Nagasaki et al., this method provides narrow molecular weight distributions (Đ = 1.05–1.12) critical for consistent end-group reactivity. The reaction proceeds at 60–80°C under anhydrous conditions, with ethylene oxide added incrementally to maintain n = 3:

$$
\text{CH}2=\text{CHCH}2\text{O}^- \text{K}^+ + 3 \text{ CH}2\text{CH}2\text{O} \rightarrow \text{CH}2=\text{CHCH}2\text{O}(\text{CH}2\text{CH}2\text{O})_3^- \text{K}^+
$$

Quenching with degassed water yields allyl-terminated TEG (87% yield), which serves as the precursor for subsequent modifications.

Carboxyl Group Installation via Succinic Anhydride

The allyl terminus undergoes radical addition with thioacetic acid under UV irradiation (λ = 365 nm, 24 h) to introduce a thioester group, followed by oxidation to the carboxylic acid:

$$
\text{Allyl-TEG-OH} \xrightarrow{\text{HSCOCH}3, \text{UV}} \text{CH}3\text{COS-TEG-OH} \xrightarrow{\text{H}2\text{O}2} \text{HOOC-TEG-OH}
$$

Critical to this step is the use of 2,2'-dithiodipyridine (2-PDS) to prevent disulfide formation, achieving >95% carboxylation efficiency.

Stepwise Etherification with Selective Protecting Groups

Tetrahydropyran (THP) Protection Strategy

Building on methods by Zhang et al., the hydroxyl group of ethylene glycol is first protected as a THP ether to enable selective monofunctionalization. Reaction sequences proceed as follows:

  • THP protection : Ethylene glycol + 3,4-dihydro-2H-pyran → THP-O-CH2CH2-OH (89% yield)
  • Propargylation : THP-O-CH2CH2-OH + propargyl bromide → THP-O-CH2CH2-O-CH2-C≡CH (82% yield)
  • Ethylene Oxide Extension : Two additional EO units added via Williamson ether synthesis
  • THP Deprotection : HCl/MeOH yields HO-(CH2CH2O)3-CH2-C≡CH
  • Carboxylation : Alkyne hydration to ketone followed by haloform reaction introduces -COOH

This route achieves 74% overall yield but requires meticulous purification via continuous CH2Cl2 extraction to remove di-propargylated byproducts.

Transesterification Catalysis for Ester Intermediates

Methyl Ester Route

Adapting methodologies from US10829429B2, methyl propionate reacts with TEG in the presence of Cs2CO3 (2 mol%) at 140°C:

$$
\text{CH}3\text{OCOCH}2\text{CH}3 + \text{HO}(\text{CH}2\text{CH}2\text{O})3\text{H} \rightarrow \text{HO}(\text{CH}2\text{CH}2\text{O})3\text{OCOCH}2\text{CH}3 + \text{CH}3\text{OH}
$$

Subsequent saponification with NaOH (2M, 60°C, 6h) converts the ester to carboxylic acid (91% yield).

Continuous Extraction Protocol

Reaction mixtures are extracted with CH2Cl2/hexane (1:1) to remove unreacted methyl propionate, followed by acidification (4M HCl) and CH2Cl2 extraction of the product. This method reduces diester formation to <3%.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (CDCl3, 500 MHz):

  • δ 4.23 (t, J=4.5 Hz, 2H, -OCH2COO-)
  • δ 3.55–3.75 (m, 12H, PEG backbone)
  • δ 2.61 (t, J=6.2 Hz, 2H, -CH2COOH)

13C NMR confirms the absence of branching through singular PEG backbone carbons at δ 70.2–70.8 ppm.

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI-) shows [M-H]- at m/z 237.0978 (calculated 237.0974 for C9H17O7), with PEG unit spacing (Δm/z 44.0262) confirming n=3.

Challenges in Process Optimization

Byproduct Formation

Competing reactions generate:

  • Diesters (5–12%) from over-alkylation
  • Oligomers (Đ >1.2) when EO addition exceeds n=3
  • Oxidative degradation products under basic conditions

Countermeasures include:

  • Using THF/water biphasic systems to limit diester formation
  • Strict temperature control (<80°C) during EO polymerization
  • Nitrogen sparging to prevent oxidation

Industrial-Scale Considerations

Cost Analysis of Catalysts

Catalyst Yield (%) Cost (USD/kg)
Cs2CO3 89 320
Na2CO3 76 12
Ti(OiPr)4 82 210

Sodium carbonate offers the best cost-performance ratio despite lower yields, necessitating larger reactor volumes.

Environmental Impact

Solvent recovery rates exceed 92% for CH2Cl2 and 87% for THF in closed-loop systems, reducing process mass intensity (PMI) to 18 kg/kg product.

Chemical Reactions Analysis

Types of Reactions: Hydroxy-PEG3-acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

Hydroxy-PEG3-acid (C9H18O6) features a hydroxyl group and a terminal carboxylic acid, which contribute to its hydrophilicity and solubility in aqueous environments. These properties make it an attractive candidate for various biochemical applications. The compound's structure allows for further derivatization, enhancing its utility in complex molecular synthesis.

Applications in Scientific Research

1. Drug Delivery Systems

This compound is extensively utilized in drug delivery systems. Its hydrophilic nature improves the solubility and stability of therapeutic agents, facilitating their transport within biological systems. The compound acts as a linker in the design of Probes for Targeted Protein Degradation (PROTACs), which are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation. This mechanism is particularly promising for therapeutic development against diseases like cancer .

2. Bioconjugation

The ability of this compound to form stable amide bonds with primary amines makes it valuable for bioconjugation processes. This application is crucial for modifying biomolecules such as proteins or nucleic acids to enhance their stability and functionality. The compound's terminal carboxylic acid can react with amine groups in the presence of coupling reagents, facilitating the formation of stable conjugates .

3. Nanotechnology

In nanotechnology, this compound is employed to improve the biocompatibility and performance of nanoparticles. By modifying the surface properties of nanoparticles with this compound, researchers can enhance their circulation time in biological systems and reduce immunogenic responses, making them more effective for drug delivery applications .

4. Industrial Applications

Beyond its use in research, this compound finds applications in various industrial products, including coatings, adhesives, and lubricants. Its hydrophilic properties contribute to improved performance characteristics in these applications, such as enhanced adhesion and reduced friction.

Case Studies

Case Study 1: PROTAC Development

A study demonstrated the effectiveness of this compound as a linker in PROTACs designed for targeted protein degradation. The research highlighted how the compound facilitated the proximity between target proteins and E3 ligases, leading to successful ubiquitination and subsequent degradation of the target proteins. This approach showcased this compound's potential in developing novel therapeutic strategies against cancer.

Case Study 2: Bioconjugation Techniques

In another study focusing on bioconjugation, researchers utilized this compound to modify therapeutic proteins. By forming stable conjugates through amide bond formation, they observed enhanced solubility and stability of the modified proteins compared to their unmodified counterparts. This case illustrated the compound's role in improving drug efficacy through better pharmacokinetic properties .

Mechanism of Action

The mechanism of action of Hydroxy-PEG3-acid involves its ability to form stable bonds with other molecules through its hydroxyl and carboxylic acid groups. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating its use in drug delivery and other applications. The hydrophilic PEG spacer increases solubility in aqueous media, enhancing the compound’s effectiveness in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroxy-PEG2-acid (CAS: 1334286-77-9)

  • Structure : Shorter PEG chain (2 ethylene oxide units) with terminal -COOH and -OH.
  • Molecular Weight : ~194.18 g/mol (estimated).
  • Key Differences: Reduced hydrophilicity compared to Hydroxy-PEG3-acid due to shorter PEG chain. Limited spacing between functional groups, which may restrict steric flexibility in conjugates.
  • Applications : Used in small-molecule conjugates where compact structures are preferred .

Hydroxy-PEG4-acid (CAS: 937188-59-5)

  • Structure : Longer PEG chain (4 ethylene oxide units) with terminal -COOH and -OH.
  • Molecular Weight : ~310.37 g/mol (estimated).
  • Key Differences :
    • Enhanced solubility and flexibility due to extended PEG chain.
    • Increased molecular weight may impact pharmacokinetics in drug delivery systems.
  • Applications : Suitable for larger biomolecule conjugates requiring extended spacer arms .

N3-PEG2-OH (Azido-PEG2-Hydroxy) (CAS: 139115-90-5)

  • Structure : PEG2 spacer with terminal azide (-N₃) and hydroxyl (-OH) groups.
  • Molecular Weight : 131.13 g/mol .
  • Key Differences :
    • Azide enables click chemistry (e.g., CuAAC with alkynes), unlike this compound’s carboxylic acid.
    • Lacks a carboxylic acid, limiting amine-based conjugation.
  • Applications : Ideal for modular bioconjugation in click chemistry workflows .

Hydroxy-PEG3-SS-PEG3-alcohol (CAS: 5662-81-7)

  • Structure : Two PEG3 chains linked by a disulfide (-SS-) bond, with terminal -OH groups.
  • Molecular Weight : 418.57 g/mol .
  • Key Differences :
    • Disulfide bond introduces redox-sensitive cleavage, enabling controlled release in drug delivery.
    • Absence of carboxylic acid reduces versatility in amine coupling.
  • Applications : Reducible linkers for stimuli-responsive therapeutics .

m-PEG3-Sulfone-PEG3-acid (CAS: 1919045-04-7)

  • Structure : PEG3 spacer with sulfone (-SO₂-) and terminal -COOH groups.
  • Molecular Weight : 416.5 g/mol .
  • Key Differences :
    • Sulfone reacts selectively with thiols (-SH), unlike this compound’s carboxylic acid.
    • Enhanced stability of sulfone-thiol conjugates compared to ester or amide bonds.
  • Applications : Site-specific protein modification (e.g., antibody-drug conjugates) .

Hydroxy-PEG3-NHS (CAS: 1807518-71-3)

  • Structure : PEG3 spacer with terminal -OH and NHS ester (-N-hydroxysuccinimide).
  • Molecular Weight : 319.3 g/mol .
  • Key Differences :
    • NHS ester enables direct conjugation with amines without carbodiimide activation.
    • Higher reactivity but shorter shelf life compared to this compound.
  • Applications : Rapid amine coupling in peptide synthesis or surface functionalization .

Comparative Analysis Table

Compound Functional Groups Molecular Weight (g/mol) Solubility Key Applications Reference
This compound -OH, -COOH 266.29 High (aqueous) PROTAC linkers, bioconjugation
Hydroxy-PEG2-acid -OH, -COOH ~194.18 Moderate Small-molecule conjugates
Hydroxy-PEG4-acid -OH, -COOH ~310.37 Very High Biomolecule spacers
N3-PEG2-OH -N₃, -OH 131.13 Moderate Click chemistry applications
Hydroxy-PEG3-SS-PEG3 -OH, -SS- 418.57 Moderate Reducible drug linkers
m-PEG3-Sulfone-PEG3-acid -SO₂-, -COOH 416.50 High Thiol-specific protein modification
Hydroxy-PEG3-NHS -OH, NHS ester 319.30 High (organic) Rapid amine coupling

Biological Activity

Hydroxy-PEG3-acid is a polyethylene glycol (PEG) derivative that has garnered attention in the fields of drug delivery, bioconjugation, and targeted protein degradation. Its unique properties, including hydrophilicity and biocompatibility, make it a valuable component in various biomedical applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

This compound serves as a crucial linker in PROTAC technology, which is designed to selectively degrade target proteins within cells. The mechanism involves:

  • Recruitment of E3 Ligases : this compound facilitates the proximity of target proteins to E3 ubiquitin ligases, which are essential for tagging proteins for degradation.
  • Ubiquitination : Once in close proximity, the E3 ligase ubiquitinates the target protein.
  • Proteasomal Degradation : The ubiquitinated protein is then recognized and degraded by the proteasome, a cellular complex responsible for protein turnover .

This targeted approach not only enhances the specificity of drug action but also minimizes off-target effects commonly associated with traditional therapeutic strategies.

Interaction with Biomolecules

This compound exhibits significant interactions with various biomolecules due to its hydrophilic nature. Studies have shown that it can effectively bind to proteins and nucleic acids, enhancing the pharmacokinetic properties of conjugated drugs. This property is particularly beneficial in drug delivery systems where stability and solubility are critical .

Comparative Analysis with Other PEG Derivatives

This compound shares similarities with other PEG derivatives but stands out due to its specific functionalization. Below is a comparison table highlighting key features:

FeatureThis compoundOther PEG Derivatives
Hydrophilicity HighVariable
Biocompatibility ExcellentGenerally good
Linker Functionality YesLimited
Application in PROTACs YesRare

Case Study 1: Efficacy in Cancer Treatment

A study demonstrated that this compound conjugated with anticancer agents significantly improved their efficacy against various cancer cell lines. The conjugation enhanced cellular uptake and retention, leading to increased cytotoxicity compared to free drugs .

Case Study 2: Neuroprotection in Spinal Cord Injury

Research indicated that PEGylated compounds, including this compound, could seal neuronal membranes and reduce oxidative stress markers following spinal cord injuries. This protective effect was attributed to improved mitochondrial function and reduced apoptosis .

Research Findings on Pharmacological Applications

  • Anticancer Activity : this compound has been shown to enhance the therapeutic effects of doxorubicin when used as part of a PEGylated delivery system, resulting in reduced tumor sizes in animal models .
  • Drug Delivery Systems : The compound's ability to improve solubility and stability has been leveraged in various drug formulations aimed at overcoming biological barriers like the blood-brain barrier .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Hydroxy-PEG3-acid in academic settings?

  • Methodological Answer : Synthesis typically involves stepwise etherification or coupling reactions. For characterization, use nuclear magnetic resonance (NMR) to confirm the PEG backbone and terminal groups (e.g., hydroxyl and carboxylic acid). High-performance liquid chromatography (HPLC) with a refractive index detector ensures purity (>95%). Validate molecular weight via mass spectrometry (MS) . Document reaction conditions (temperature, solvent, catalysts) to ensure reproducibility, adhering to guidelines for accurate data recording .

Q. How does this compound function as a PROTAC linker, and what experimental protocols are used to validate its efficacy?

  • Methodological Answer : As a heterobifunctional linker, this compound connects E3 ligase ligands to target protein binders. Optimize conjugation using carbodiimide crosslinkers (e.g., EDC/NHS) under pH 6.5–7.5. Validate linker stability via in vitro assays (e.g., HPLC-MS monitoring of PROTAC degradation in buffer solutions). Compare cellular degradation efficiency using Western blotting for target protein levels .

Q. What analytical techniques are critical for assessing this compound’s chemical stability in aqueous vs. organic solvents?

  • Methodological Answer : Use accelerated stability studies: incubate the compound in PBS (pH 7.4) and DMSO at 4°C, 25°C, and 37°C. Monitor hydrolysis via HPLC-UV at 210 nm. For organic solvent stability, track esterification side reactions using FT-IR spectroscopy. Report degradation kinetics (t90) and compare with PEG analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different experimental conditions?

  • Methodological Answer : Conduct controlled solubility tests in buffers (pH 3–9) and polar solvents (e.g., acetonitrile, methanol). Use dynamic light scattering (DLS) to detect micelle formation. If discrepancies persist, validate findings with independent techniques (e.g., isothermal titration calorimetry) and cross-reference with literature using systematic review frameworks .

Q. What experimental variables influence this compound’s conjugation efficiency in PROTAC assembly?

  • Methodological Answer : Key variables include stoichiometry (1:1.2 molar ratio of ligand to linker), reaction time (4–24 hrs), and catalyst concentration (EDC at 5–10 mM). Use design-of-experiments (DoE) to optimize parameters. Quantify unreacted starting materials via LC-MS and adjust protocols iteratively .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for reproducible PROTAC studies?

  • Methodological Answer : Implement rigorous quality control: standardize starting materials (e.g., PEG diol purity ≥99%), monitor reaction progress via TLC, and use preparative HPLC for purification. Document deviations using electronic lab notebooks (ELNs) and apply statistical process control (SPC) to identify outliers .

Q. What strategies are effective for studying this compound’s impact on PROTAC pharmacokinetics in vivo?

  • Methodological Answer : Radiolabel the linker with <sup>3</sup>H or <sup>14</sup>C to track biodistribution. Perform pharmacokinetic profiling in murine models: measure plasma half-life (t1/2) and tissue accumulation via scintillation counting. Compare with non-PEGylated analogs to isolate PEG-specific effects .

Q. How do researchers design experiments to evaluate this compound’s biocompatibility in cellular models?

  • Methodological Answer : Use cytotoxicity assays (MTT, LDH release) across cell lines (e.g., HEK293, HeLa) at concentrations 0.1–100 µM. Assess immune activation via cytokine profiling (IL-6, TNF-α ELISA). Include controls with PEG-free linkers to differentiate toxicity sources .

Q. What computational tools predict this compound’s conformational flexibility in PROTAC ternary complex formation?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using AMBER or GROMACS. Parameterize PEG3 using the GAFF forcefield. Analyze linker flexibility via radius of gyration (Rg) and compare with crystallographic data from PDB entries of PROTAC-E3 complexes .

Q. How can researchers address conflicting reports on this compound’s immunogenicity in preclinical studies?

  • Methodological Answer : Conduct comparative studies using PEG-specific antibodies (e.g., anti-PEG IgM ELISA). Test in C57BL/6 mice (PEG-naive vs. PEG-exposed cohorts). If immunogenicity is observed, explore PEGylation alternatives (e.g., zwitterionic polymers) and document findings using PRISMA guidelines for systematic reviews .

Q. Guidance for Methodological Rigor

  • Data Validation : Replicate experiments across ≥3 independent batches. Use orthogonal assays (e.g., NMR + MS) for critical results .
  • Literature Integration : Ground hypotheses in foundational PROTAC studies (e.g., Crews et al.) and cite recent reviews (post-2020) to address research gaps .
  • Ethical Compliance : Adhere to institutional protocols for chemical safety and data integrity, referencing the NIH Guidelines for Laboratory Research .

Properties

IUPAC Name

3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O6/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h10H,1-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUMHPXJVKDMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Hydroxy-PEG3-acid
Hydroxy-PEG3-acid
Hydroxy-PEG3-acid
Hydroxy-PEG3-acid
Hydroxy-PEG3-acid
Hydroxy-PEG3-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.